Komeen

概要

説明

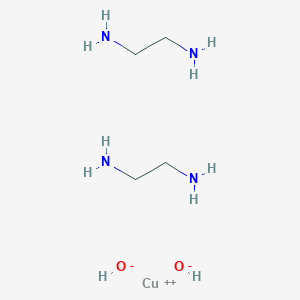

Bis(ethylenediamine)copper dihydroxide (Cu(en)2(OH)2) is a coordination compound of copper and ethylenediamine, a polyamine. It is an inorganic compound that has a wide range of applications in scientific research. Cu(en)2(OH)2 is used in a variety of biochemical and physiological studies, as well as in lab experiments.

科学的研究の応用

陽イオン交換容量評価

ビス(エチレンジアミン)銅(II)水酸化物は、銅の吸収による粘土の陽イオン交換容量(CEC)を評価するために使用されてきました . このアプリケーションは、土壌科学、セラミックス、環境科学など、さまざまな分野で有益となる可能性のある粘土材料の特性を理解するために不可欠です。

粘度測定

この化合物は、セルロースの粘度を測定するための溶媒として使用されます . セルロースの粘度は、セルロース材料の物理的特性が重要な繊維や紙などの産業において重要なパラメータです。

配位化学

銅とエチレンジアミンの配位化合物であるビス(エチレンジアミン)銅(II)水酸化物は、配位化学に関連する研究で使用されています . 配位化合物は、触媒、材料科学、医薬品化学などの分野で重要な役割を果たしています。

生化学研究

この化合物は、生物学的分子との相互作用のために、さまざまな生化学研究で使用されています . たとえば、銅イオンのタンパク質や核酸への結合を研究するために使用できます。

生理学的実験

生理学的実験では、ビス(エチレンジアミン)銅(II)水酸化物は、さまざまな生物学的プロセスにおける銅イオンの役割を調査するために使用できます .

実験室実験

実験室では、この化合物は、配位化合物の特性を実証する実験によく使用されます . たとえば、学部化学実験室で、リガンド交換反応や銅の異なる酸化状態に関連する色の変化などの概念を説明するために使用できます。

作用機序

Target of Action

Komeen, also known as Bis(ethylenediamine)copper dihydroxide, is a stable complex formed by copper (Cu) ions with ethylenediamine . The primary targets of this compound are the clay materials, where it is used to evaluate the cation exchange capacity (CEC) by copper absorption .

Mode of Action

This compound interacts with its targets, the clay materials, by copper absorption. This interaction allows for the evaluation of the cation exchange capacity (CEC) of the clay materials . The copper ions in the this compound complex play a crucial role in this interaction.

Biochemical Pathways

It is known that this compound can be used to modify polyoxoniobate, a class of polyoxometalates (poms) that finds potential application in photocatalytic h2 production . This suggests that this compound may have an impact on the biochemical pathways related to photocatalysis.

Pharmacokinetics

Given its use in evaluating the cation exchange capacity of clay materials, it can be inferred that the compound has a high affinity for clay materials and can be absorbed by them

Result of Action

The primary result of this compound’s action is the ability to evaluate the cation exchange capacity of clay materials This is achieved through the absorption of copper ions by the clay materials

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of clay materials in the environment is necessary for this compound to perform its primary function of evaluating cation exchange capacity . Other environmental factors that could potentially influence this compound’s action include temperature, pH, and the presence of other chemical compounds.

Safety and Hazards

Bis(ethylenediamine)copper(II) hydroxide should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Bis(ethylenediamine)copper(II) hydroxide has potential applications in various fields. It has been used to evaluate the cation exchange capacity (CEC) of clays by copper absorption . It may also be used to modify polyoxoniobate, which is a class of polyoxometalates (POMs) that finds potential application in photocatalytic H2 production .

生化学分析

Biochemical Properties

The role of Komeen in biochemical reactions is significant. It forms a stable complex with copper (Cu) ions and ethylenediamine

Cellular Effects

It is known that copper, a component of this compound, plays a crucial role in cellular function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a copper complex, it may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

copper;ethane-1,2-diamine;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATCRQGYOIZIHC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H18CuN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52769-67-2 (Parent), 14552-35-3 (dihydroxide) | |

| Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Komeen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301014409 | |

| Record name | Bis(ethylenediamine)copper dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen). | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

212 °F at 760 mmHg (approx.) (USCG, 1999) | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14552-35-3, 52769-67-2 | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Komeen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(ethylenediamine)copper dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(ethylenediamine)copper dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediamine copper(II) hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Komeen and how does its application impact the environment?

A1: While the exact mechanism of action of this compound isn't fully detailed in the provided research, it is understood to function as a contact herbicide, primarily targeting aquatic weeds like Hydrilla (Hydrilla verticillata) []. Field studies indicate that this compound's copper component is rapidly absorbed by plants and organic matter in the water, ultimately becoming incorporated into bottom detritus []. This suggests a potential for bioaccumulation, warranting further investigation into long-term ecological impacts.

Q2: What is the comparative toxicity of this compound to other copper-based herbicides?

A2: The acute toxicity (96-h LC50) of this compound to immature apple snails was determined to be 24 μg/L []. This was comparable to the toxicity of another copper-based herbicide, Cutrine-Plus, which had a 96-h LC50 of 22 μg/L []. This suggests that different formulations of copper-based herbicides might exhibit similar toxicity profiles in certain organisms, emphasizing the importance of careful risk assessments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)